molecular formula C16H11N3O3 B11085982 (5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11085982
M. Wt: 293.28 g/mol
InChI Key: GKKHOGJMXRKMRG-UVTDQMKNSA-N
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Description

(5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one: is a synthetic organic compound characterized by its unique structure, which includes a nitrobenzylidene group and an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-nitrobenzaldehyde with 2-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Reduction: 5-(4-aminobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one.

    Oxidation: 5-(4-nitrosobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in the inflammatory response, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

(4Z)-4-[(4-nitrophenyl)methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C16H11N3O3/c20-16-14(10-11-6-8-13(9-7-11)19(21)22)17-15(18-16)12-4-2-1-3-5-12/h1-10H,(H,17,18,20)/b14-10-

InChI Key

GKKHOGJMXRKMRG-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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